molecular formula C8H7ClN2 B3293604 4-Chloro-1H-indol-6-amine CAS No. 885520-22-9

4-Chloro-1H-indol-6-amine

Cat. No.: B3293604
CAS No.: 885520-22-9
M. Wt: 166.61 g/mol
InChI Key: GOASCBLEUIJTBB-UHFFFAOYSA-N
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Description

  • Appearance : Crystalline, colorless, and odorless .

Synthesis Analysis

The synthetic methods for indole derivatives have attracted significant attention due to their biological properties. Researchers have explored various strategies to construct indole 2 and 3-carboxamide derivatives. These compounds exhibit unique inhibitory properties and are relevant in drug development. The presence of carboxamide moieties in indole derivatives allows for hydrogen bonding with enzymes and proteins, often leading to inhibition of their activity .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indol-6-amine consists of an indole ring with a chlorine substituent at position 4. The nitrogen lone electron pair participates in the aromatic ring, contributing to its biological significance .


Chemical Reactions Analysis

  • Antiviral Activity : Certain indole derivatives have been investigated as antiviral agents against influenza A and Coxsackie B4 virus .
  • Enzyme Inhibition : The presence of carboxamide moieties in indole derivatives allows them to interact with enzymes and proteins, affecting their activity .

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 394°C at 760 mmHg .
  • Stability : Store in a dark place under inert atmosphere at room temperature .

Future Directions

Given the biological potential of indole derivatives, further investigations into their pharmacological activity and potential therapeutic applications are warranted. Researchers may explore novel synthetic methods and evaluate indole scaffolds for maximum activity in pharmacological compounds .

Properties

IUPAC Name

4-chloro-1H-indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOASCBLEUIJTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312281
Record name 4-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-22-9
Record name 4-Chloro-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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